molecular formula C20H17N3O2 B4711711 3-BENZAMIDO-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE

3-BENZAMIDO-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE

Cat. No.: B4711711
M. Wt: 331.4 g/mol
InChI Key: PUORAJZSCAVHSE-UHFFFAOYSA-N
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Description

3-BENZAMIDO-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a pyridine ring, making it a significant molecule in various scientific research fields. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZAMIDO-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps. One common method starts with the preparation of 4-methyl-3-nitrobenzoic acid, which is then converted to 4-methyl-3-nitrobenzoyl chloride. This intermediate is reacted with 2-aminopyridine to form the desired benzamide compound . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as iron (III) chloride hexahydrate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-BENZAMIDO-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

3-BENZAMIDO-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-BENZAMIDO-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell growth .

Properties

IUPAC Name

3-benzamido-4-methyl-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-14-10-11-16(20(25)23-18-9-5-6-12-21-18)13-17(14)22-19(24)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUORAJZSCAVHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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